molecular formula C8H14N4O2S B2356893 Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate CAS No. 2411271-04-8

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate

Cat. No.: B2356893
CAS No.: 2411271-04-8
M. Wt: 230.29
InChI Key: CHUPVUYYTSFRDJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiadiazole precursor. One common method involves the use of 5-amino-1,2,4-thiadiazole-3-carboxylic acid as the starting material. The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the replication of bacterial and cancer cells by disrupting DNA processes. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate is unique due to the presence of both the tert-butyl carbamate and the thiadiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUPVUYYTSFRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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